molecular formula C7H15ClO B13706031 1-(Chloromethoxy)-4-methylpentane

1-(Chloromethoxy)-4-methylpentane

Katalognummer: B13706031
Molekulargewicht: 150.64 g/mol
InChI-Schlüssel: XIEMZXYEFQOVBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Chloromethoxy)-4-methylpentane is an organic compound characterized by a chloromethoxy group attached to a pentane chain with a methyl substitution at the fourth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Chloromethoxy)-4-methylpentane can be synthesized through the reaction of 4-methylpentanol with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chloromethyl methyl ether.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process would involve the careful control of temperature, pressure, and reactant concentrations to optimize the production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Chloromethoxy)-4-methylpentane undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloromethoxy group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 4-methylpentanol.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

Common Reagents and Conditions:

    Nucleophiles: Hydroxide ions, amines, and thiols.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Elimination Conditions: Strong bases such as potassium tert-butoxide.

Major Products:

    Substitution: 4-methylpentanol.

    Elimination: Alkenes such as 4-methyl-1-pentene.

    Oxidation: 4-methylpentanoic acid or 4-methylpentanal.

Wissenschaftliche Forschungsanwendungen

1-(Chloromethoxy)-4-methylpentane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, particularly in the study of enzyme interactions.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-(Chloromethoxy)-4-methylpentane exerts its effects involves the interaction of the chloromethoxy group with various molecular targets. The compound can act as an alkylating agent, transferring the chloromethyl group to nucleophilic sites on proteins or nucleic acids. This can lead to modifications in the structure and function of these biomolecules, affecting cellular processes and pathways.

Vergleich Mit ähnlichen Verbindungen

  • 1-(Chloromethoxy)butane
  • 1-(Chloromethoxy)hexane
  • 1-(Chloromethoxy)propane

Comparison: 1-(Chloromethoxy)-4-methylpentane is unique due to the presence of the methyl group at the fourth position, which can influence its reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different physical properties such as boiling point and solubility, as well as distinct chemical reactivity patterns.

Eigenschaften

Molekularformel

C7H15ClO

Molekulargewicht

150.64 g/mol

IUPAC-Name

1-(chloromethoxy)-4-methylpentane

InChI

InChI=1S/C7H15ClO/c1-7(2)4-3-5-9-6-8/h7H,3-6H2,1-2H3

InChI-Schlüssel

XIEMZXYEFQOVBK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCCOCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.